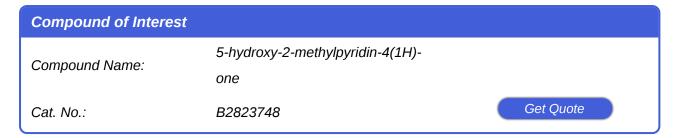


Spectroscopic Characterization of 5-hydroxy-2-methylpyridin-4(1H)-one: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **5-hydroxy-2-methylpyridin-4(1H)-one** (CAS No: 95264-52-1). While experimental data for this specific compound is not readily available in public databases, this document outlines the expected spectroscopic characteristics based on its chemical structure. Furthermore, it details the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar organic molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for **5-hydroxy-2-methylpyridin-4(1H)-one** based on established principles of spectroscopic analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~ 7.0 - 7.5	Singlet	1H	Н6
~ 6.0 - 6.5	Singlet	1H	Н3
~ 3.5 - 4.5	Broad Singlet	1H	ОН
~ 2.2 - 2.5	Singlet	3H	CH₃
~ 10.0 - 12.0	Broad Singlet	1H	NH

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~ 170 - 180	C4 (C=O)
~ 145 - 155	C5 (C-OH)
~ 140 - 150	C2 (C-CH ₃)
~ 120 - 130	C6
~ 105 - 115	C3
~ 15 - 20	СН₃

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data



Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3200 - 3500	Broad	O-H stretch
3000 - 3200	Medium	N-H stretch
2850 - 3000	Medium	C-H stretch (sp³)
1640 - 1680	Strong	C=O stretch (amide)
1580 - 1640	Medium	C=C stretch
1400 - 1500	Medium	C-H bend
1200 - 1300	Medium	C-O stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Fragmentation
125	[M] ⁺ (Molecular Ion)
110	[M - CH ₃] ⁺
97	[M - CO]+
82	[M - CO - CH ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure:

Sample Preparation: Accurately weigh 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1]



- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[1][2] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[1]
- The solution height in the NMR tube should be between 4.0 and 5.0 cm.[1]
- Wipe the exterior of the NMR tube clean before inserting it into the spectrometer's spinner turbine.[1]
- Data Acquisition: Place the sample in the NMR spectrometer.
- The instrument's magnetic field is locked onto the deuterium signal of the solvent.
- The magnetic field is shimmed to achieve homogeneity.
- Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (Thin Solid Film Method):

- Sample Preparation: Dissolve a small amount of the solid sample (approximately 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[3]
- Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[3]
- Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]
- Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.[3]
- Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[4]
- If the signal is too weak, add another drop of the solution to the plate and re-run the spectrum. If the signal is too strong, dilute the original solution and prepare a new film.[3]



Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

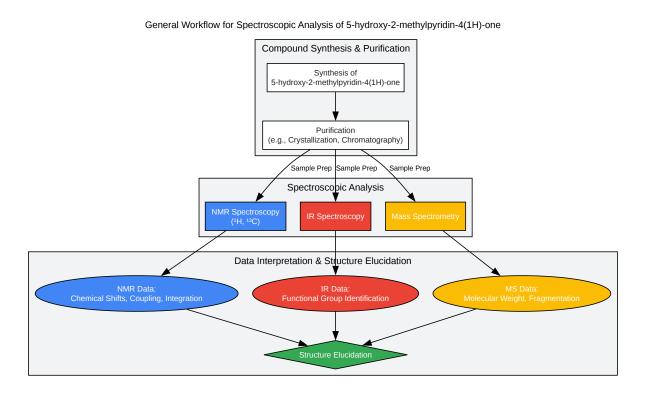
Procedure (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For volatile compounds, this can be done via a heated probe or gas chromatography inlet.[5]
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing them to ionize, typically by losing an electron to form a radical cation (the molecular ion).[6]
- Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.[5]
- Mass Analysis: The ions are deflected by a magnetic field according to their mass-to-charge (m/z) ratio. Lighter ions are deflected more than heavier ones.[6]
- Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.[5]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.





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Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

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